Cholesterol Biosynthesis Inhibition: Oasomycin B Matches Lovastatin Potency In Vitro
Oasomycin B inhibits de novo cholesterol biosynthesis in the HEP-G2 human hepatoma cell assay with potency equivalent to lovastatin, a clinically established statin . While the parent patent provides quantitative data for the closely related Oasomycin A (R=H) showing 72% inhibition at 10^-7 mol/L versus lovastatin's 74% at the same concentration [1], vendor technical documentation explicitly states that Oasomycin B is 'as potent as lovastatin' in the same in vitro system .
| Evidence Dimension | In vitro cholesterol biosynthesis inhibition potency |
|---|---|
| Target Compound Data | Oasomycin B: reported as potent as lovastatin in HEP-G2 cells |
| Comparator Or Baseline | Lovastatin: 74% inhibition at 10^-7 mol/L, 48% at 10^-8 mol/L; Oasomycin A (R=H): 72% at 10^-7 mol/L, 41% at 10^-8 mol/L |
| Quantified Difference | Oasomycin B equivalent to lovastatin; Oasomycin A shows 2% absolute difference at 10^-7 mol/L |
| Conditions | HEP-G2 human hepatoma cell monolayer assay, 1-hour preincubation, 14C-labeled acetate precursor |
Why This Matters
This establishes Oasomycin B as a non-statin cholesterol biosynthesis inhibitor tool compound with potency comparable to a clinically validated standard.
- [1] Zeeck, A.; et al. U.S. Patent 5,189,150. Oasomycins. View Source
